molecular formula C16H19N3O3 B2462178 ethyl 2-benzyl-3-[(E)-2-(2-cyanoacetyl)hydrazono]butanoate CAS No. 477871-03-7

ethyl 2-benzyl-3-[(E)-2-(2-cyanoacetyl)hydrazono]butanoate

Cat. No.: B2462178
CAS No.: 477871-03-7
M. Wt: 301.346
InChI Key: CDVGCEFBOCABFK-LDADJPATSA-N
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Description

Ethyl 2-benzyl-3-[(E)-2-(2-cyanoacetyl)hydrazono]butanoate is a complex organic compound with a unique structure that includes a benzyl group, a cyanoacetyl group, and a hydrazono group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-benzyl-3-[(E)-2-(2-cyanoacetyl)hydrazono]butanoate typically involves the reaction of ethyl acetoacetate with benzyl bromide in the presence of a base to form ethyl 2-benzyl-3-oxobutanoate. This intermediate is then reacted with hydrazine hydrate and cyanoacetic acid under controlled conditions to yield the final product .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-benzyl-3-[(E)-2-(2-cyanoacetyl)hydrazono]butanoate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 2-benzyl-3-[(E)-2-(2-cyanoacetyl)hydrazono]butanoate has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl 2-benzyl-3-[(E)-2-(2-cyanoacetyl)hydrazono]butanoate involves its interaction with specific molecular targets and pathways. The hydrazono group can form hydrogen bonds with biological molecules, influencing their function. The cyanoacetyl group can participate in nucleophilic addition reactions, affecting cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 2-benzyl-3-[(E)-2-(2-cyanoacetyl)hydrazono]butanoate is unique due to the presence of both the cyanoacetyl and hydrazono groups, which confer distinct chemical and biological properties. This combination of functional groups is not commonly found in similar compounds, making it a valuable molecule for research and industrial applications .

Properties

IUPAC Name

ethyl (3E)-2-benzyl-3-[(2-cyanoacetyl)hydrazinylidene]butanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O3/c1-3-22-16(21)14(11-13-7-5-4-6-8-13)12(2)18-19-15(20)9-10-17/h4-8,14H,3,9,11H2,1-2H3,(H,19,20)/b18-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDVGCEFBOCABFK-LDADJPATSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(CC1=CC=CC=C1)C(=NNC(=O)CC#N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C(CC1=CC=CC=C1)/C(=N/NC(=O)CC#N)/C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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